Glycyl-phenylalanyl-glycine-semicarbazone

説明

Synthesis Analysis

The synthesis of semicarbazone derivatives often involves the reaction of semicarbazide with aldehydes or ketones. A specific method for Glycyl-phenylalanyl-glycine-semicarbazone could involve peptide synthesis techniques followed by the introduction of the semicarbazone group. For example, the synthesis of aza-peptides using copper-catalyzed N-arylation of semicarbazones has been described, showcasing a method that could potentially be adapted for Glycyl-phenylalanyl-glycine-semicarbazone (Proulx & Lubell, 2010).

Molecular Structure Analysis

The structure and conformation of peptides similar to Glycyl-phenylalanyl-glycine-semicarbazone have been studied extensively. For instance, the structure of L-phenylalanyl-glycyl-glycine, a related tripeptide, reveals a molecule existing as a zwitterion with both peptide units in the trans configuration, providing insights into the potential conformation of Glycyl-phenylalanyl-glycine-semicarbazone (Subramanian & Sahayamary, 2009).

Chemical Reactions and Properties

Semicarbazones can participate in various chemical reactions, including tautomerism between their keto and semicarbazone forms. This reactivity is influenced by the nature of the semicarbazone and its environment. Research on phenyl-1-[phenyl(pyridin-2-yl)methylidene]semicarbazide and its salt forms has shown how the structure affects their chemical properties and interactions (Araujo et al., 2019).

Physical Properties Analysis

The physical properties of peptides and semicarbazones, such as solubility, melting points, and crystal structure, are critical for their characterization and application. Studies on similar compounds, such as the crystal structure analysis of L-phenylalanyl-glycyl-glycine, provide valuable information on the physical properties that could be expected for Glycyl-phenylalanyl-glycine-semicarbazone (Subramanian & Sahayamary, 2009).

Chemical Properties Analysis

The chemical properties of semicarbazones, including reactivity, stability, and interactions with biological molecules, are of interest for various applications. The synthesis and evaluation of p-nitrophenyl substituted semicarbazones for anticonvulsant properties, for instance, highlight the potential biological activity associated with semicarbazone modifications (Pandeya et al., 1999).

科学的研究の応用

Anticonvulsant Activity : Semicarbazones, including p-nitrophenyl substituted ones, have demonstrated anticonvulsant properties, suggesting the potential for glycine receptor agonists in neurological conditions (Pandeya et al., 1999).

Protective Anti-ischemic Effect : The Glycyl-proline dipeptide (Gly-Pro) shows protective effects against brain ischemia in rats, influencing neuroactive amino acid metabolism and energy turnover in the neocortex (Bashun et al., 2013).

Anti-inflammatory Agents : N-(4-substituted phenyl)glycine derivatives exhibit potential as safe and effective anti-inflammatory agents (Mikusic et al., 2016).

Inhibitory Activity Against Angiotensin-Converting Enzyme : An amino analogue of N-benzoyl-phenylalanyl-glycyl-proline shows significant inhibitory activity, which is relevant for cardiovascular health (Almquist et al., 1983).

Peptide-Based Vaccines and Drug Discovery : The semicarbazone moiety in imino aza dipeptides is a dipeptide isostere with implications in drug discovery and peptide-based vaccine development (Limal et al., 1994).

Complex Formation with Metal Ions : Glycyl-L-phenylalanyl-glycine forms complexes with metals like gold(III), palladium(II), and platinum(II), which are important in medicinal chemistry (Koleva et al., 2008).

Selective Acylation in Biochemistry : Glycyl-L-phenylalanyl-sRNA can be selectively acylated for specific biochemical applications (Lapidot et al., 1967).

Treatment for Obesity and Cancer : Selective peptidomimetic agonists designed with enhanced metabolic stability show potential for treating obesity and cancer (Weber et al., 2003).

Biomedical Applications in Azapeptide Synthesis : Azapeptide synthesis methods allow for diverse side-chain additions to a common semicarbazone intermediate, useful in biomedical research (Chingle et al., 2017).

将来の方向性

: Kang, M. S., Kong, T. W. S., Khoo, J. Y. X., & Loh, T.-P. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Science, 12, 13613. DOI: 10.1039/d1sc02973h : Kang, M. S., Kong, T. W. S., Khoo, J. Y. X., & Loh, T.-P. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Science, 12. Link

特性

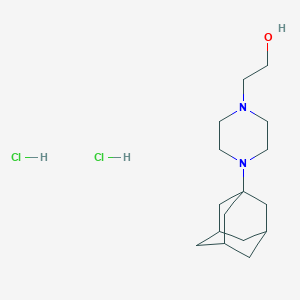

IUPAC Name |

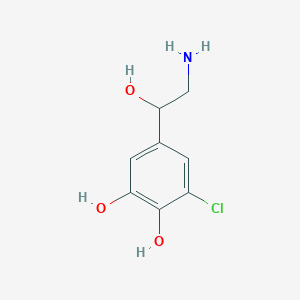

(2S)-N-(2-aminoacetyl)-2-[[(2E)-2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O3/c15-9-12(21)19-13(22)11(8-10-4-2-1-3-5-10)17-6-7-18-20-14(16)23/h1-5,7,11,17H,6,8-9,15H2,(H3,16,20,23)(H,19,21,22)/b18-7+/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIYCCLYIQNYLQ-TUVHXFJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(=O)CN)NCC=NNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC(=O)CN)NC/C=N/NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-N-(2-aminoacetyl)-2-[[(2E)-2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide | |

CAS RN |

102579-48-6 | |

| Record name | Glycyl-phenylalanyl-glycine-semicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102579486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12005.png)